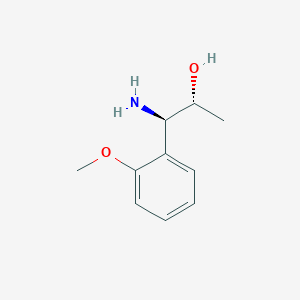

(1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is a chiral amino alcohol featuring a 2-methoxyphenyl substituent at the C1 position and a hydroxyl group at the C2 position. This compound likely serves as a chiral intermediate in drug discovery or as a ligand in receptor-targeted studies due to its rigid aromatic and polar functional groups.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

AJKHUSYYXZDIRC-XCBNKYQSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1OC)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure hydrogenation and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals, owing to its unique chemical properties.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can lead to the inhibition or activation of these targets, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural and functional differences between (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL and related compounds:

Key Comparative Findings

Research Implications

- Adrenoceptor Targeting: The α1-, α2-, and β1-adrenoceptor binding of indolyloxy derivatives suggests that the target compound’s 2-methoxyphenyl group could similarly modulate receptor interactions, warranting further in vitro testing.

- Chiral Synthesis: The fluorinated analog (CAS 862594-16-9) underscores the demand for enantiopure amino alcohols in drug development, positioning the target compound as a candidate for asymmetric catalysis or resolution studies.

Biological Activity

(1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which enable it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is , with a molecular weight of approximately 181.24 g/mol. The compound features an amino group that facilitates hydrogen bonding, enhancing its binding affinity to proteins. The methoxy group contributes to hydrophobic interactions, which can modulate enzyme activity and receptor signaling pathways.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.24 g/mol |

| Density | 1.097 g/cm³ (predicted) |

| Boiling Point | 329.7 °C (predicted) |

| pKa | 12.61 (predicted) |

The biological activity of (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is primarily attributed to its ability to form specific interactions with biological macromolecules:

- Enzyme Interactions : The amino group allows for hydrogen bonding with active site residues in enzymes, enhancing substrate binding and catalytic efficiency.

- Receptor Binding : The compound can act as a ligand in receptor interactions, potentially modulating receptor signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacological implications of (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL:

- Antidepressant Activity : A study indicated that this compound exhibits antidepressant-like effects in animal models, likely through the modulation of serotonin and norepinephrine levels in the brain.

- Antinociceptive Effects : Research demonstrated that (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL has significant antinociceptive properties, providing pain relief in various experimental setups.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Study 1: Antidepressant Activity

In a double-blind study involving rodents, (1R,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL was administered at varying doses. Behavioral tests indicated a significant reduction in depressive-like behaviors compared to control groups. The results suggest that the compound may enhance serotonergic transmission.

Study 2: Antinociceptive Effects

A study evaluated the analgesic effects of the compound using the formalin test in rats. Results showed a dose-dependent reduction in pain response, indicating effective antinociceptive properties that could be leveraged for pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.